Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural features, which include a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The compound’s unique structure makes it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Industrial Production Methods
Industrial production of this compound typically employs large-scale chemical synthesis techniques. The McKenna procedure is favored due to its high yields, mild conditions, and chemoselectivity . Microwave-assisted synthesis has also been explored to accelerate the reaction process, offering a more efficient production method .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for dealkylation, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic acids .
Scientific Research Applications
Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological systems.
Mechanism of Action
The mechanism by which phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonic acid group can mimic phosphate groups, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonic acid derivatives and esters, such as:
- Phosphoric acid
- Methylphosphonic acid
- Ethylphosphonic acid
Uniqueness
Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester is unique due to its specific structural features, which include the presence of an amino group and a methylphenyl group. These features confer distinct chemical and biological properties, making it valuable for specific applications that other phosphonic acid derivatives may not be suitable for .
Properties
CAS No. |
827320-93-4 |
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Molecular Formula |
C13H22NO3P |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
(1R)-2-diethoxyphosphoryl-1-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C13H22NO3P/c1-4-16-18(15,17-5-2)10-13(14)12-8-6-11(3)7-9-12/h6-9,13H,4-5,10,14H2,1-3H3/t13-/m0/s1 |
InChI Key |
KSHSTHMHRGQQQV-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOP(=O)(C[C@@H](C1=CC=C(C=C1)C)N)OCC |
Canonical SMILES |
CCOP(=O)(CC(C1=CC=C(C=C1)C)N)OCC |
Origin of Product |
United States |
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